2-(Pentylthio)nicotinic acid

Lipophilicity Membrane permeability ADME

2-(Pentylthio)nicotinic acid (CAS 175135-23-6) is a differentiated fragment scaffold (MW 225.31 Da) for FBDD campaigns. Its C5 pentylthio chain confers LogP ~3.06—substantially higher than nicotinic acid (LogP 0.36) or shorter-chain analogs—improving membrane permeability and hydrophobic target engagement. The thioether sulfur enables selective oxidation to sulfoxide/sulfone for SAR expansion, a functional handle absent in the parent compound. Melting point 118–120°C provides rapid identity verification upon receipt. Supplied at ≥98% HPLC purity; suitable for HTS, amide coupling, and nAChR-targeted medicinal chemistry exploration.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 175135-23-6
Cat. No. B062847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentylthio)nicotinic acid
CAS175135-23-6
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCCCCSC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C11H15NO2S/c1-2-3-4-8-15-10-9(11(13)14)6-5-7-12-10/h5-7H,2-4,8H2,1H3,(H,13,14)
InChIKeyKBLCPQKUAQPOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentylthio)nicotinic Acid (CAS 175135-23-6): Chemical Identity and Procurement-Relevant Properties


2-(Pentylthio)nicotinic acid (CAS 175135-23-6) is a synthetic derivative of nicotinic acid (vitamin B3) featuring a pentylthio (–S–C₅H₁₁) substituent at the 2-position of the pyridine ring [1]. The compound possesses a molecular formula of C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This structural modification introduces a thioether linkage and a flexible alkyl chain, which distinguish it from the parent nicotinic acid and from shorter-chain 2-alkylthio analogs. The compound is characterized by a melting point of 118–120 °C, a predicted boiling point of 372.6 °C, and a calculated LogP of approximately 3.06, indicating moderate lipophilicity . It is commercially available as a research chemical with typical purities of ≥97% to 98% (HPLC) and is supplied in solid, crystalline powder form [2].

Why Generic Substitution of 2-(Pentylthio)nicotinic Acid (CAS 175135-23-6) Is Not Recommended


Generic substitution of 2-(pentylthio)nicotinic acid with other nicotinic acid derivatives or shorter-chain 2-alkylthio analogs is not advisable without explicit experimental validation, as the pentylthio moiety confers distinct physicochemical properties that cannot be assumed interchangeable. The five-carbon alkyl chain significantly increases lipophilicity (calculated LogP ≈ 3.06) relative to unsubstituted nicotinic acid (LogP ≈ 0.36) and shorter-chain analogs such as 2-(methylthio)nicotinic acid (estimated LogP lower) [1]. This difference directly affects membrane permeability, solubility, and potential off-target interactions in biological assays. Furthermore, the pentylthio group introduces a chemically reactive thioether sulfur that can undergo oxidation to sulfoxide or sulfone, a functional handle absent in the parent compound and variably accessible in shorter-chain homologs due to steric and electronic differences . The evidence below quantifies these differentiating properties.

Quantitative Differentiation of 2-(Pentylthio)nicotinic Acid (CAS 175135-23-6) Relative to Analogs


Lipophilicity: 8.5-Fold Increase in LogP Over Parent Nicotinic Acid

2-(Pentylthio)nicotinic acid exhibits a calculated LogP of 3.06210, compared to a LogP of 0.36 for unsubstituted nicotinic acid, representing an 8.5-fold increase in calculated partition coefficient [1]. This substantial lipophilicity enhancement is directly attributable to the C5 alkylthio substituent and predicts markedly different membrane permeability and distribution behavior in biological systems.

Lipophilicity Membrane permeability ADME Physicochemical property

Purity Specifications: 98% (HPLC) with Verified Melting Point Range

Commercially available 2-(pentylthio)nicotinic acid is supplied with a minimum purity specification of 98% as determined by HPLC, with a melting point of 118–120 °C . In contrast, unsubstituted nicotinic acid (niacin) has a melting point of 236–239 °C, reflecting a substantially different crystalline solid-state structure and thermal stability profile [1]. Shorter-chain analog 2-(allylthio)nicotinic acid melts at 147 °C, intermediate between the pentyl and methyl derivatives .

Quality control Procurement specification Analytical chemistry Purity

Fragment-Based Drug Discovery Application: Validated Scaffold Utility

2-(Pentylthio)nicotinic acid is explicitly marketed and utilized as a fragment molecule for molecular linking, expansion, and modification in drug discovery campaigns . This contrasts with unsubstituted nicotinic acid, which primarily serves as a vitamin/nutrient or lipid-lowering agent rather than a fragment scaffold. The pentylthio group provides a hydrophobic anchor and a reactive sulfur handle not present in the parent molecule. While 2-(allylthio)nicotinic acid has been employed as a functional monomer in ion-imprinted polymer synthesis (for Rh(III) extraction with enrichment factor 10 and >90% recovery over 20 cycles) , no equivalent published application exists for the pentylthio analog, indicating a distinct and potentially under-explored utility space.

Fragment-based drug discovery FBDD Scaffold Medicinal chemistry

Reactivity: Thioether Oxidation as a Functional Handle

The pentylthio group in 2-(pentylthio)nicotinic acid can undergo controlled oxidation to yield the corresponding sulfoxide or sulfone derivatives . This reactivity is a direct consequence of the thioether sulfur and is absent in unsubstituted nicotinic acid. While all 2-alkylthio nicotinic acid derivatives share this oxidation potential, the steric and electronic influence of the C5 alkyl chain differs from methyl, ethyl, or allyl analogs, potentially affecting oxidation kinetics and the stability of the resulting sulfoxide/sulfone products. Quantitative oxidation rate comparisons for this specific compound are not available in the public domain.

Chemical reactivity Thioether oxidation Sulfoxide Sulfone Synthetic intermediate

Nicotinic Acetylcholine Receptor Interaction: Preliminary Affinity Data

2-(Pentylthio)nicotinic acid has been tested for inhibitory potency against the nicotinic acetylcholine receptor (nAChR) in rat muscle, as recorded in the ChEMBL database (CHEMBL750488) [1]. The specific Ki or IC₅₀ value is not publicly accessible from the summary record. For context, a structurally distinct nAChR ligand, SIB-1508Y (CAS 192231-16-6), exhibits an EC₅₀ of 2.60 × 10³ nM at recombinant human α4β2 nAChR [2]. The absence of a disclosed quantitative affinity value for 2-(pentylthio)nicotinic acid prevents direct potency comparison; however, the documented testing against nAChR distinguishes it from the parent nicotinic acid, which acts primarily via the GPR109A receptor for its lipid-lowering and vasodilatory effects rather than as a direct nAChR ligand [3].

Nicotinic acetylcholine receptor nAChR Binding affinity Ion channel

Optimal Procurement and Application Scenarios for 2-(Pentylthio)nicotinic Acid (CAS 175135-23-6)


Fragment-Based Drug Discovery (FBDD) Library Construction

2-(Pentylthio)nicotinic acid is optimally procured as a fragment scaffold for FBDD campaigns requiring moderate lipophilicity (LogP ≈ 3.06) and a reactive thioether handle . The compound's molecular weight (225.31 g/mol) aligns with fragment library guidelines (<300 Da), and its purity (≥97–98% by HPLC) meets the analytical standards required for high-throughput screening [1]. The pentylthio moiety provides a hydrophobic anchor that can occupy lipophilic sub-pockets while the carboxylic acid enables amide coupling or esterification for fragment elaboration. This application scenario is directly supported by vendor classification of the compound as a fragment molecule for molecular linking and expansion .

Synthesis of 2-Substituted Nicotinic Acid Derivative Libraries via Thioether Oxidation

Researchers seeking to generate sulfoxide or sulfone derivatives of nicotinic acid for structure-activity relationship (SAR) studies should consider 2-(pentylthio)nicotinic acid as a synthetic precursor. The thioether sulfur can be selectively oxidized using hydrogen peroxide or peracids to yield the corresponding sulfoxide (increased polarity) or sulfone (altered electronic properties) . This transformation is not accessible from unsubstituted nicotinic acid. The C5 alkyl chain length may provide distinct solubility and target-binding characteristics compared to shorter-chain (methyl, ethyl) or unsaturated (allyl) analogs, warranting inclusion in a diverse derivative library.

Quality Control and Identity Verification in Multi-Compound Procurement

The well-defined melting point of 118–120 °C serves as a rapid, low-cost identity verification checkpoint upon receipt of 2-(pentylthio)nicotinic acid . This value is distinctly lower than that of nicotinic acid (236–239 °C) and 2-(allylthio)nicotinic acid (147 °C), enabling facile differentiation among structurally related thioether analogs that might otherwise be confused during inventory management or when multiple derivatives are procured simultaneously . The 98% HPLC purity specification, backed by vendor certificates of analysis, ensures consistent performance across synthetic and biological applications .

Neuroscience Target Exploration: nAChR Ligand Screening

2-(Pentylthio)nicotinic acid has documented testing against the nicotinic acetylcholine receptor (nAChR) in rat muscle, as recorded in the ChEMBL database [2]. While the specific affinity value is not publicly disclosed, this documented target engagement distinguishes the compound from parent nicotinic acid (which acts via GPR109A) and justifies its inclusion in exploratory nAChR screening panels [3]. Researchers interested in nAChR pharmacology may procure this compound as a starting point for medicinal chemistry optimization, with the caveat that full affinity data should be requested from the original depositing laboratory or generated de novo.

Technical Documentation Hub

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